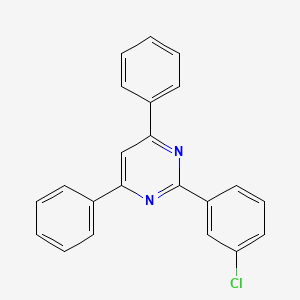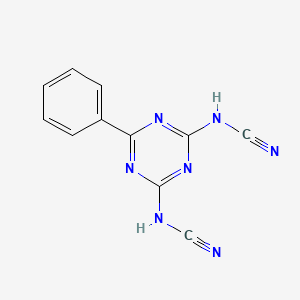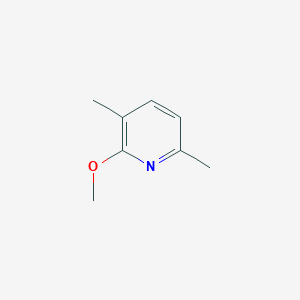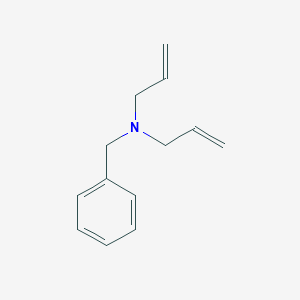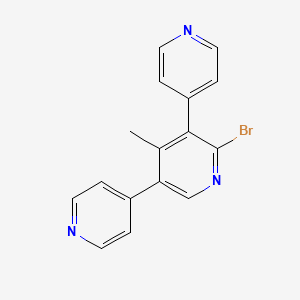
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine is a heterocyclic organic compound that features a bromine atom, a methyl group, and three pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine typically involves the bromination of 4-methylpyridine followed by coupling reactions to introduce the pyridine rings. One common method involves the use of palladium-catalyzed Suzuki coupling reactions, where 2-bromo-4-methylpyridine is reacted with pyridine boronic acids under specific conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex structures.
Oxidation and Reduction: The methyl group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can modify the pyridine rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include substituted pyridines, coupled heterocycles, and oxidized derivatives of the original compound.
科学的研究の応用
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The pyridine rings can interact with various molecular targets, modulating their activity and leading to desired biological effects.
類似化合物との比較
Similar Compounds
2-Bromo-4-methylpyridine: A simpler compound with a single pyridine ring and a bromine atom.
4-Methyl-3,5-dipyridin-4-ylpyridine: Lacks the bromine atom but has a similar pyridine ring structure.
2-Bromo-4-methyl-5-pyridin-4-ylpyridine: Similar structure but with different positioning of the pyridine rings.
Uniqueness
2-Bromo-4-methyl-3,5-dipyridin-4-ylpyridine is unique due to its combination of three pyridine rings and a bromine atom, which provides distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C16H12BrN3 |
|---|---|
分子量 |
326.19 g/mol |
IUPAC名 |
2-bromo-4-methyl-3,5-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12BrN3/c1-11-14(12-2-6-18-7-3-12)10-20-16(17)15(11)13-4-8-19-9-5-13/h2-10H,1H3 |
InChIキー |
KNOHJCOUAUKBEM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1C2=CC=NC=C2)Br)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
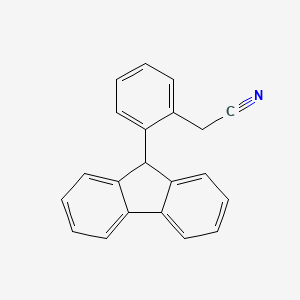
![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)
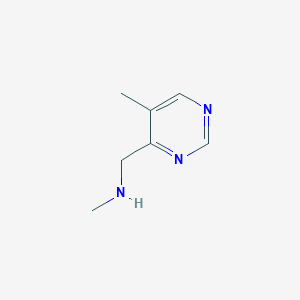


![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)
